molecular formula C17H17NO4 B4401570 3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate

3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate

Cat. No. B4401570
M. Wt: 299.32 g/mol
InChI Key: OASWWNITLDWWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate in laboratory experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for laboratory experiments. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several possible future directions for research on 3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate. One area of research is the development of new drug delivery systems using this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, studies are needed to determine the optimal dosage and concentration of this compound for use in laboratory experiments.
In conclusion, this compound is a promising compound that has garnered significant interest in scientific research due to its potential applications in various fields. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and possible future directions for research on this compound.

Scientific Research Applications

3-{[(2-methoxybenzyl)amino]carbonyl}phenyl acetate has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.

properties

IUPAC Name

[3-[(2-methoxyphenyl)methylcarbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)22-15-8-5-7-13(10-15)17(20)18-11-14-6-3-4-9-16(14)21-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASWWNITLDWWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.